(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride typically involves several steps, including the formation of the pyridine ring and the attachment of the pyrrolidinylmethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study various biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which (+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride include:
- 2-Pyrrolidin-2-ylpyridine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.
Eigenschaften
Molekularformel |
C11H17ClN2O |
---|---|
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;/h3,5-6,10,13H,2,4,7-8H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
IUDIIFZJSAVCSY-PPHPATTJSA-N |
Isomerische SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl |
Kanonische SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.